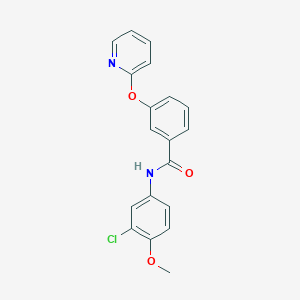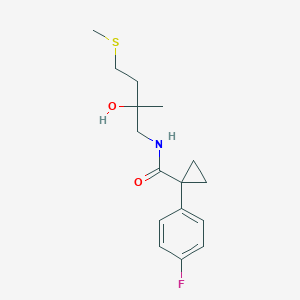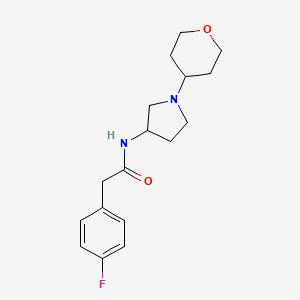![molecular formula C21H22F3NO2 B2483797 [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 672951-42-7](/img/structure/B2483797.png)
[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The introduction of specific compounds like [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone involves a multifaceted approach, including synthesis, molecular structure analysis, chemical reactions, and property evaluations. This comprehensive analysis helps in understanding the compound's potential applications and behaviors in various conditions.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simple precursors to achieve the desired structural framework. For example, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates through a three-step substitution reaction, showcasing the methodology that could be relevant to synthesizing the compound (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study by Huang et al. (2021) also exemplifies the use of these techniques to confirm the structures of synthesized compounds and further employs density functional theory (DFT) for molecular structure calculation, aligning with practices that would be applied to analyze [3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone (Huang et al., 2021).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves exploring its reactivity, stability, and interaction with different chemical agents. Largeron et al. (2001) provided insights into the antioxidant properties of benzoxazine derivatives, indicating a methodological approach to examining the chemical properties and reactivity of complex organic molecules (Largeron et al., 2001).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are critical for its application in various fields. Techniques such as crystallography and spectroscopy are vital for this analysis. For instance, the work by Castillo et al. (2009) on pyrazolo[3,4-d]oxazines provides a framework for analyzing the physical properties of similar compounds (Castillo et al., 2009).
Wissenschaftliche Forschungsanwendungen
Subheading
Antioxidant and Neuroprotective Properties8-alkylamino-1,4-benzoxazines, including a compound structurally similar to the chemical , demonstrated neuroprotective properties. They were effective in preventing ATP level fall due to hypoxia in astrocytes and protected against lesions in a mouse model of brain damage, which can be relevant in conditions like cerebral palsy (Largeron et al., 2001).
Molecular Structure Analysis
Subheading
Structural Characteristics in Molecular SynthesisA study explored the molecular structures of various 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, a class of compounds related to the specified chemical. It focused on their intermolecular hydrogen bonds and 3D structural arrangements, which are crucial for understanding their chemical behavior and potential applications (Castillo et al., 2009).
Synthesis Techniques
Subheading
Advances in Synthetic MethodsResearch on the synthesis of 8-amino-1,4-benzoxazine derivatives, closely related to the specified compound, showcased innovative one-pot electrochemical synthesis methods. These derivatives have anti-stress oxidative properties, indicating potential for pharmacological or material science applications (Largeron & Fleury, 1998).
Polymerization Applications
Subheading
Potential in Polymer ChemistryA study on benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, related to the chemical structure , indicated their efficacy in the ring-opening polymerization of cyclic esters. This suggests potential applications in the field of polymer chemistry (Liang et al., 2012).
Antibacterial Properties
Subheading
Exploration of Antibacterial ActivityResearch on 1, 4-Benzoxazine analogues, which are structurally related to the specified compound, revealed their potential antibacterial activity. This could have implications for developing new antibacterial agents (Kadian et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound, also known as CDS1_001423, is the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The mechanism of action of CDS1 inhibitors, including CDS1_001423, revolves around their capacity to bind to the active site of the CDS1 enzyme . This binding prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . By blocking this conversion, the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol decrease .
Biochemical Pathways
The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway . This pathway is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism . The reduction in phosphatidylinositol levels can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .
Result of Action
The molecular and cellular effects of CDS1_001423’s action primarily involve the disruption of cell growth, proliferation, and metabolism via the modulation of phosphatidylinositol signaling . In the context of cancer treatment, for example, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .
Eigenschaften
IUPAC Name |
(3-tert-butyl-6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-13-8-9-17-16(10-13)25(18(12-27-17)20(2,3)4)19(26)14-6-5-7-15(11-14)21(22,23)24/h5-11,18H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUNAGAPPIYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2C(=O)C3=CC(=CC=C3)C(F)(F)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2483723.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2483724.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2483734.png)
![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)